ArbidolSulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ArbidolSulfoxide is a metabolite of Arbidol, a broad-spectrum antiviral drug originally developed in Russia. Arbidol is known for its efficacy against various respiratory viruses, including influenza and coronaviruses. This compound retains some of the antiviral properties of its parent compound and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ArbidolSulfoxide typically involves the oxidation of Arbidol. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: ArbidolSulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to this compound dioxide.
Reduction: Reduction reactions can revert this compound back to Arbidol.
Substitution: Nucleophilic substitution reactions can modify the sulfoxide group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: this compound dioxide.
Reduction: Arbidol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study sulfoxide chemistry and reactivity.
Biology: Investigated for its antiviral properties and potential use in treating viral infections.
Medicine: Explored as a therapeutic agent for respiratory infections, including influenza and coronaviruses.
Wirkmechanismus
ArbidolSulfoxide exerts its antiviral effects by interfering with the viral entry process. It interacts with viral envelope proteins and host cell membranes, preventing the fusion of the virus with the host cell. This dual interaction disrupts critical steps in the viral life cycle, thereby inhibiting viral replication and spread.
Vergleich Mit ähnlichen Verbindungen
Arbidol: The parent compound with broad-spectrum antiviral activity.
Oseltamivir: Another antiviral drug used to treat influenza.
Favipiravir: An antiviral drug with activity against various RNA viruses.
Uniqueness: ArbidolSulfoxide is unique due to its specific interaction with viral envelope proteins and host cell membranes, which distinguishes it from other antiviral agents. Its dual mechanism of action as both a direct-acting antiviral and a host-targeting agent provides a broader spectrum of activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H16Cl2N4O2 |
---|---|
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
3-[4-[(2,6-dichloro-4-nitrophenyl)iminomethyl]-N-ethylanilino]propanenitrile |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-2-23(9-3-8-21)14-6-4-13(5-7-14)12-22-18-16(19)10-15(24(25)26)11-17(18)20/h4-7,10-12H,2-3,9H2,1H3 |
InChI-Schlüssel |
SSBPGDHCWOXOFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.